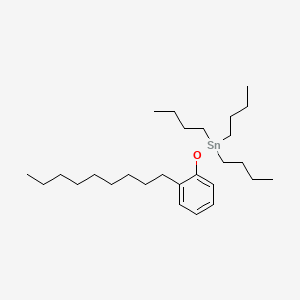
Tributyl(nonylphenoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(nonylphenoxy)stannane is an organotin compound characterized by the presence of three butyl groups and a nonylphenoxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents due to their ability to donate hydrogen atoms.
Preparation Methods
The synthesis of tributyl(nonylphenoxy)stannane typically involves the reaction of tributyltin hydride with nonylphenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve the use of tributyltin oxide and nonylphenol, followed by reduction with polymethylhydrosiloxane to yield the desired stannane compound .
Chemical Reactions Analysis
Tributyl(nonylphenoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other byproducts.
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution: The nonylphenoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light irradiation to initiate radical chain mechanisms
Scientific Research Applications
Tributyl(nonylphenoxy)stannane has several scientific research applications:
Chemistry: It is used as a radical reducing agent in organic synthesis, facilitating the reduction of halides and other functional groups.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in drug development.
Industry: The compound is used in the production of polymers and other materials, leveraging its reducing properties to modify chemical structures
Mechanism of Action
The mechanism of action of tributyl(nonylphenoxy)stannane involves the donation of hydrogen atoms to organic radicals, thereby reducing them to hydrocarbons. The tin-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and hydrogen donation. The molecular targets include organic halides and other reactive intermediates, which are converted to more stable products through radical chain mechanisms .
Comparison with Similar Compounds
Tributyl(nonylphenoxy)stannane can be compared with other organotin compounds such as:
Tributyltin hydride: Known for its use in radical reductions and hydrostannylation reactions.
Tributylphenoxystannane: Similar in structure but with a phenoxy group instead of a nonylphenoxy group.
Tributyl(methacryloyloxy)stannane: Used in polymer chemistry for its ability to initiate radical polymerization. The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds
Properties
Molecular Formula |
C27H50OSn |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
tributyl-(2-nonylphenoxy)stannane |
InChI |
InChI=1S/C15H24O.3C4H9.Sn/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;3*1-3-4-2;/h9-10,12-13,16H,2-8,11H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
AUUCFFBDPSCYHT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















